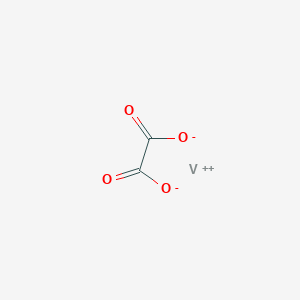
Ferric dtpa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferric dtpa is a chelating agent that is widely used in scientific research for its ability to bind to iron ions. It is a complex molecule that is synthesized using a specific method and has several advantages and limitations for use in lab experiments.
Applications De Recherche Scientifique
Ferric dtpa is used in scientific research for a variety of applications, including the study of iron metabolism and the effects of iron deficiency. It is also used in the development of iron-based contrast agents for magnetic resonance imaging (MRI) and in the treatment of iron overload disorders such as hemochromatosis.
Mécanisme D'action
Ferric dtpa binds to iron ions in the body, forming a stable complex that prevents the iron from being used by the body. This mechanism of action makes it useful for studying iron metabolism and for the development of iron-based contrast agents for MRI.
Biochemical and Physiological Effects:
Ferric dtpa has several biochemical and physiological effects on the body. It is a potent chelating agent that can bind to iron ions in the body, preventing them from being used by the body. This can lead to a decrease in iron levels in the body, which can have a variety of effects on physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
Ferric dtpa has several advantages for use in lab experiments. It is a stable chelating agent that can bind to iron ions in the body, making it useful for studying iron metabolism and for the development of iron-based contrast agents for MRI. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the use of ferric dtpa in scientific research. One area of interest is the development of new iron-based contrast agents for MRI that are more effective and have fewer side effects. Another area of interest is the use of ferric dtpa in the treatment of iron overload disorders such as hemochromatosis. Finally, there is also interest in the use of ferric dtpa in the study of iron metabolism and its role in various physiological processes.
Conclusion:
Ferric dtpa is a complex molecule that is synthesized using a specific method and has several advantages and limitations for use in lab experiments. It is a potent chelating agent that can bind to iron ions in the body, making it useful for studying iron metabolism and for the development of iron-based contrast agents for MRI. Its future directions include the development of new iron-based contrast agents for MRI, the use of ferric dtpa in the treatment of iron overload disorders, and the study of iron metabolism and its role in various physiological processes.
Méthodes De Synthèse
Ferric dtpa is synthesized using a specific method that involves the reaction of diethylenetriaminepentaacetic acid (dtpa) with ferric chloride. The reaction produces a complex molecule that has a high affinity for iron ions. The resulting molecule is a stable chelating agent that is used in scientific research for a variety of applications.
Propriétés
Numéro CAS |
15162-64-8 |
|---|---|
Nom du produit |
Ferric dtpa |
Formule moléculaire |
C14H21FeN3O10 |
Poids moléculaire |
447.18 g/mol |
Nom IUPAC |
2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;iron(2+) |
InChI |
InChI=1S/C14H23N3O10.Fe/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+2/p-2 |
Clé InChI |
RASZKSWRZUIIQJ-UHFFFAOYSA-L |
SMILES isomérique |
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O.[Fe+2] |
SMILES |
[H+].[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Fe+2] |
SMILES canonique |
[H+].[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Fe+2] |
Synonymes |
DTPA ferric chelate ferric diethylenetriamine-N,N,N',N'',N''-pentaacetate ferric DTPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)




